

## A Technical Guide to the Preclinical Research of Venglustat for Fabry Disease

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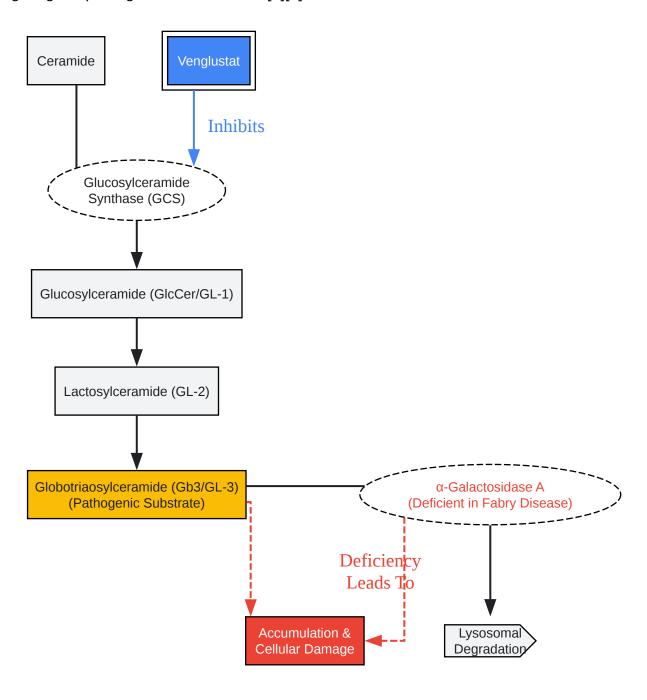
Abstract: Fabry disease is an X-linked lysosomal storage disorder characterized by a deficiency in the α-galactosidase A (α-Gal A) enzyme, leading to the progressive accumulation of globotriaosylceramide (Gb3 or GL-3) and its deacylated metabolite, globotriaosylsphingosine (lyso-Gb3), in various tissues.[1][2][3] This accumulation drives the multi-systemic pathology of the disease, affecting the kidneys, heart, and nervous system.[3] **Venglustat** (formerly GZ/SAR402671 or ibiglustat) is an investigational, orally administered, brain-penetrant small-molecule inhibitor of glucosylceramide synthase (GCS).[2][4] As a substrate reduction therapy (SRT), **Venglustat** aims to decrease the rate of synthesis of glucosylceramide-based glycosphingolipids, thereby reducing the accumulation of the downstream substrate, Gb3.[1][5] [6] This document provides a comprehensive overview of the preclinical research on **Venglustat**, detailing its mechanism of action, key findings from animal models, experimental methodologies, and the foundational data that supported its progression into clinical trials.

### **Mechanism of Action: Substrate Reduction Therapy**

**Venglustat**'s therapeutic approach is based on the principle of substrate reduction. It inhibits glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the synthesis of most glycosphingolipids by converting ceramide to glucosylceramide (GlcCer).[2] [7] By blocking this initial step, **Venglustat** reduces the available pool of precursors for the synthesis of more complex glycosphingolipids, including Gb3.[2][8] In Fabry disease, where the catabolism of Gb3 is impaired due to deficient α-Gal A activity, this reduction in synthesis is



intended to restore the balance between substrate formation and residual degradation, thereby mitigating the pathogenic accumulation.[1][2]



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Caption: Venglustat inhibits GCS, reducing the synthesis of the pathogenic substrate Gb3.

## **Preclinical Efficacy in Animal Models**



Preclinical evaluation of **Venglustat** and related GCS inhibitors has been conducted in various animal models, most notably in mouse models of Fabry disease and other lysosomal storage disorders. These studies were crucial for demonstrating target engagement, assessing efficacy in reducing substrate accumulation, and establishing a rationale for clinical development.

### **Key Findings from a Fabry Mouse Model**

A key preclinical study utilized a Fabry mouse model to investigate the effects of **Venglustat**. The findings from this research were significant:

- Peripheral Efficacy: Venglustat treatment alone led to a reduction in GL-3 accumulation and mitigated histopathologic changes in peripheral organs.[7]
- CNS Penetrance: The study provided evidence that Venglustat can cross the blood-brain barrier.[2] This is a critical feature, as it resulted in reduced levels of accumulated glycosphingolipids in the brain of treated mice, an effect not observed with non-brainpenetrant enzyme replacement therapy (ERT).[2]
- Combination Benefit: When used in combination with agalsidase beta (an ERT), **Venglustat** was shown to augment the peripheral efficacy of the enzyme replacement.[7]

## Data from Other Glycosphingolipid Storage Disease Models

Studies in models of related disorders, such as Gaucher disease and GBA-related synucleinopathy, have further supported the mechanism of action. In a Gaucher-related synucleinopathy mouse model (GbaD409V/D409V), chronic administration of **Venglustat** resulted in significant reductions of glucosylceramide (GlcCer) in both plasma and the brain, confirming target engagement in the central nervous system.[9]

### **Quantitative Data Summary**

While specific quantitative data from the primary Fabry mouse model publications are not detailed in the provided search results, related studies on other substrate reduction therapies provide context for the expected magnitude of effect. For instance, the pharmacological chaperone migalastat reduced elevated lyso-Gb3 levels by up to 81% in the skin of Fabry



transgenic mice.[10] Clinical studies that followed the preclinical work confirmed **Venglustat**'s potent biochemical effect.

Biomarker	Model/Study Population	Treatment	Key Result	Reference
Plasma GL-3	Male Patients with Classic Fabry Disease	Venglustat	Significantly greater reduction vs. placebo at 6 months and vs. agalsidase beta at 24 and 36 months.	[11]
Glucosylceramid e (GlcCer)	GBA-related Synucleinopathy Mice	Venglustat	Significantly reduced in plasma, brain, and CSF compared to untreated controls.	[9]
Lyso-Gb3	Fabry Transgenic Mice	Migalastat HCl	Up to 64%, 59%, and 81% reduction in kidney, heart, and skin, respectively.	[10]

### **Experimental Protocols and Methodologies**

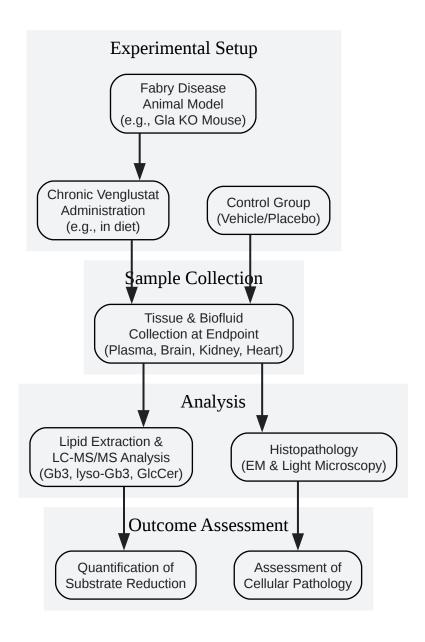
The preclinical assessment of **Venglustat** involved a range of standard and specialized experimental procedures to determine its pharmacokinetics, pharmacodynamics, and efficacy.

### **General Experimental Workflow**

The typical workflow for evaluating a substrate reduction therapy like **Venglustat** in a preclinical setting is outlined below. This process involves long-term treatment of a relevant



animal model followed by multi-faceted analysis of tissues and biofluids.



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**Caption:** Generalized workflow for preclinical evaluation of **Venglustat** in a Fabry mouse model.

### **Detailed Methodologies**

Animal Models: The primary model is the Gla knockout (KO) mouse, which lacks the α-Gal A
enzyme and recapitulates the biochemical defect of Fabry disease, including Gb3
accumulation in tissues like the kidney, heart, and liver.[12]



- Drug Administration: In a study on a related synucleinopathy model, **Venglustat** was administered chronically by incorporating it into a pelleted diet (0.03% wt/wt) for up to 8 months.[9] This method ensures consistent, long-term drug exposure.
- Glycosphingolipid Quantification: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for accurately measuring levels of Gb3, lyso-Gb3, and other related glycosphingolipids in tissue homogenates and plasma.[10]
- Histopathology: Tissues are typically fixed, sectioned, and stained to visualize cellular
  architecture and substrate accumulation. Electron microscopy is used to identify the
  characteristic lamellated inclusion bodies ("zebra bodies") within lysosomes, which are
  hallmarks of Fabry pathology.[12] Unbiased stereology can be applied to quantify the volume
  of these inclusions.[8][13]

# Implicated Signaling and Pathophysiological Pathways

The pathology of Fabry disease extends beyond simple substrate accumulation. Preclinical research has helped elucidate downstream consequences, particularly regarding the debilitating neuropathic pain experienced by patients.

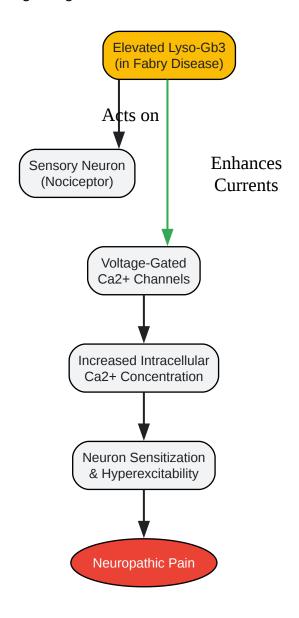
### **Lyso-Gb3 and Nociceptor Sensitization**

Studies have demonstrated that lyso-Gb3, a key biomarker for Fabry disease, may play a direct role in pain signaling.[14]

- Calcium Influx:In vitro application of lyso-Gb3 at clinically relevant concentrations (0.1-1 μM)
  was shown to cause an increase in intracellular calcium levels in sensory neurons.[14]
- Enhanced Calcium Currents: Lyso-Gb3 substantially enhances peak current densities of voltage-dependent calcium channels in small-diameter dorsal root ganglia (DRG) neurons, which are involved in pain perception.[14]
- Pain Behavior: Direct plantar administration of lyso-Gb3 or Gb3 was sufficient to cause mechanical allodynia (pain in response to a non-painful stimulus) in healthy mice.[14]



This suggests that lyso-Gb3 directly sensitizes peripheral nociceptive neurons, providing a mechanistic link between substrate accumulation and neuropathic pain. Substrate reduction with **Venglustat**, by lowering the production of precursors to lyso-Gb3, is hypothesized to ameliorate this pathological signaling.



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**Caption:** Proposed pathway for lyso-Gb3-mediated pain in Fabry disease.

### **Preclinical Safety and Pharmacokinetics**

Phase 1 studies in healthy volunteers, which are informed by preclinical toxicology and pharmacology, established the initial safety, tolerability, and pharmacokinetic (PK) profile of



### Venglustat.

- Safety Profile: Venglustat demonstrated a favorable safety and tolerability profile in healthy
  volunteers, with no serious adverse events reported in the initial single- and multiple-dose
  studies.[7][15]
- Pharmacokinetics: Following a single oral dose, **Venglustat** showed rapid absorption and linear pharmacokinetics.[7][15] It has a long half-life, supporting once-daily dosing.[7][15]

Pharmacokinetic Parameters in Healthy Volunteers

Parameter	Value	Study Details	Reference
Tmax (Median)	3.00–5.50 hours	Single oral doses (2- 150 mg)	[7][15]
t1/2z (Geometric Mean)	28.9 hours	Pooled data from single-dose study	[7][15]
CL/F (Mean)	5.18–6.43 L/h	Apparent total body clearance	[7][15]
Accumulation Ratio (AUC0–24)	2.22	After 14 days of once- daily dosing	[7][15]
Food Effect	Systemic exposure unaffected by food	Single-dose food- effect study	[7][15]

Tmax = Time to maximum plasma concentration; t1/2z = Terminal half-life; CL/F = Apparent oral clearance.

 Pharmacodynamics: In healthy volunteers, Venglustat led to time- and dose-dependent decreases in plasma GlcCer (GL-1) and monosialodihexosylganglioside (GM3), confirming robust GCS inhibition.[7][15]

### **Conclusion and Future Directions**

The preclinical research on **Venglustat** provided a strong foundation for its evaluation as a treatment for Fabry disease. Studies in relevant animal models demonstrated that **Venglustat** effectively engages its target, the GCS enzyme, to reduce the accumulation of pathogenic



glycosphingolipids in both peripheral organs and the central nervous system.[2][7][9] This brain-penetrant activity represents a potential advantage over existing non-penetrant therapies. [2] The favorable safety and pharmacokinetic profile established in early-phase studies supported its advancement into larger clinical trials to assess its impact on clinical outcomes in patients with Fabry disease.[1][6] Ongoing Phase 3 trials like PERIDOT (evaluating pain) and CARAT (evaluating cardiac effects) are designed to determine the ultimate clinical efficacy and safety of this therapeutic approach.[5][16][17]

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